molecular formula C21H22N4O2 B2823433 6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline CAS No. 2415622-20-5

6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline

Cat. No.: B2823433
CAS No.: 2415622-20-5
M. Wt: 362.433
InChI Key: PZKZDUAAGDWDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a methoxy group at the 6-position and a piperazine moiety linked to a pyridine ring, making it a molecule of interest for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group at the 6-position can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halogenated quinoline derivative.

    Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine moiety using a carbonylation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated quinoline derivatives and nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties make it suitable for various applications, including the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. The piperazine moiety enhances its binding affinity to these targets, making it a potent bioactive compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyquinoline: Lacks the piperazine and pyridine moieties, resulting in different biological activities.

    6-Methoxyquinoline: Similar core structure but without the additional functional groups, leading to less specificity in biological interactions.

    4-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline: Similar but lacks the methoxy group, affecting its chemical reactivity and biological properties.

Uniqueness

6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline stands out due to its combination of functional groups, which confer unique chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the piperazine and pyridine moieties improve its binding affinity to biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(6-methoxyquinolin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-27-17-4-5-20-19(13-17)18(6-8-23-20)21(26)25-11-9-24(10-12-25)15-16-3-2-7-22-14-16/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKZDUAAGDWDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.